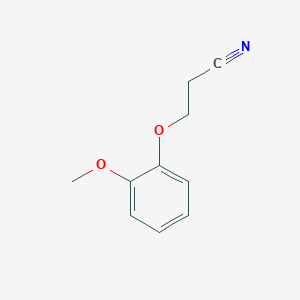

3-(2-Methoxyphenoxy)propanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyphenoxy)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-9-5-2-3-6-10(9)13-8-4-7-11/h2-3,5-6H,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOBJDTXXGTSDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366681 | |

| Record name | 3-(2-methoxyphenoxy)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70786-42-4 | |

| Record name | 3-(2-methoxyphenoxy)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Importance of Nitrile and Ether Functionalities in Organic Synthesis

The utility and importance of 3-(2-Methoxyphenoxy)propanenitrile in organic synthesis are derived from the distinct and synergistic properties of its constituent nitrile and ether functionalities. These groups are not merely passive components of the molecular architecture but are active participants in a wide array of chemical transformations, making them staples in the synthetic chemist's toolbox.

The ether group, specifically the methoxy (B1213986) and the larger phenoxy ether, imparts a degree of lipophilicity to a molecule, which can enhance its ability to traverse cell membranes. wikipedia.org In the context of drug design, the strategic placement of an ether linkage can significantly influence a compound's pharmacokinetic profile. wikipedia.org The Williamson ether synthesis remains a cornerstone method for their formation, highlighting the robustness and reliability of this functional group in molecular construction. wikipedia.org

The nitrile group, or cyano group (-C≡N), is a versatile functional group of immense importance in organic synthesis. nih.gov Its unique electronic structure, featuring a triple bond between carbon and nitrogen, confers upon it a dual reactivity. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic, while the carbon atom is electrophilic, making it susceptible to attack by nucleophiles. nih.gov This versatility allows nitriles to be transformed into a variety of other valuable functional groups, including primary amines (through reduction), carboxylic acids (through hydrolysis), and ketones (via reactions with organometallic reagents). acs.orgwikipedia.org Furthermore, the nitrile group can act as a hydrogen bond acceptor, which can be crucial for molecular recognition and binding to biological targets. researchgate.net In recent years, the incorporation of a nitrile group has become a prominent strategy in drug design to enhance binding affinity and improve metabolic stability. researchgate.netresearchgate.net

Retrosynthetic Analysis of 3 2 Methoxyphenoxy Propanenitrile

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process allows for the logical design of a synthetic pathway.

The retrosynthetic analysis of 3-(2-Methoxyphenoxy)propanenitrile identifies two primary disconnections corresponding to the formation of the ether linkage and the introduction of the nitrile group.

A key disconnection breaks the ether bond between the phenoxy group and the propanenitrile chain. This C-O bond disconnection is a common and reliable strategy in the retrosynthesis of ethers. This leads to two simpler precursor molecules: guaiacol (B22219) (2-methoxyphenol) and 3-halopropanenitrile (where the halogen is typically bromine or chlorine). This disconnection is based on the well-established Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide. wikipedia.org

An alternative and highly convergent approach involves a disconnection that recognizes the entire propanenitrile unit as being derived from acrylonitrile (B1666552). This disconnection is based on the cyanoethylation reaction, a specific type of Michael addition. This retrosynthetic step simplifies the target molecule to guaiacol and acrylonitrile, both of which are readily available starting materials.

The forward synthesis, based on this retrosynthetic analysis, would therefore involve the reaction of guaiacol with acrylonitrile. This reaction is typically carried out in the presence of a base, which deprotonates the phenolic hydroxyl group of guaiacol to form a phenoxide. This phenoxide then acts as a nucleophile, attacking the β-carbon of acrylonitrile in a Michael addition to form the desired this compound. A similar synthesis has been reported for the isomeric compound 3-(4-methoxyphenoxy)propanenitrile (B1345591), where 4-methoxyphenol (B1676288) is reacted with acrylonitrile in the presence of potassium carbonate as the base. nih.gov

Historical Context of Phenoxypropanenitrile Derivatives in Chemical Research

Chemo- and Regioselective Synthesis Pathways

Achieving high chemo- and regioselectivity is paramount in the synthesis of 3-(2-Methoxyphenoxy)propanenitrile to ensure the desired isomer is formed and to minimize purification challenges.

Etherification Strategies for 2-Methoxyphenol Derivatives

A primary and straightforward route to this compound involves the etherification of 2-methoxyphenol (guaiacol) with a suitable three-carbon nitrile-containing electrophile, most commonly 3-halopropanenitriles or acrylonitrile.

The Williamson ether synthesis, a classical method, can be adapted for this purpose. In this reaction, the sodium or potassium salt of 2-methoxyphenol is reacted with 3-chloropropanenitrile or 3-bromopropanenitrile. The choice of base, solvent, and temperature is critical to optimize the yield and prevent side reactions. For instance, using a strong base like sodium hydride in an aprotic polar solvent such as dimethylformamide (DMF) facilitates the formation of the phenoxide, which then undergoes nucleophilic substitution with the halopropanenitrile.

A widely utilized and efficient variation is the Michael addition of 2-methoxyphenol to acrylonitrile. This reaction is typically catalyzed by a base, such as potassium carbonate or a tertiary amine. The regioselectivity is inherently controlled as the phenoxide selectively attacks the β-carbon of the acrylonitrile molecule.

A synthesis of the related compound, 3-(4-methoxyphenoxy)propanenitrile (B1345591), from 4-methoxyphenol (B1676288) and acrylonitrile using potassium carbonate in tert-butanol (B103910) at 80-85°C for 24 hours has been reported to achieve a 90% yield. chemicalbook.com This method highlights the effectiveness of the Michael addition approach.

Table 1: Comparison of Etherification Strategies

| Method | Reagents | Catalyst/Base | Solvent | Temperature | Advantages | Disadvantages |

| Williamson Ether Synthesis | 2-Methoxyphenol, 3-Halopropanenitrile | NaH, K₂CO₃ | DMF, Acetonitrile | Room Temp. to Reflux | Good yields, well-established | Use of stoichiometric strong base, potential for elimination side reactions |

| Michael Addition | 2-Methoxyphenol, Acrylonitrile | K₂CO₃, Et₃N | t-Butanol, Dioxane | 25-100°C | High atom economy, high yields, regioselective | Requires careful temperature control to prevent polymerization of acrylonitrile |

Cyanation Reactions for Propane-1,3-diol Analogues

An alternative strategy involves the introduction of the nitrile group in the final step. This can be achieved by the cyanation of a precursor such as 3-(2-methoxyphenoxy)propan-1-ol (B8777607) or its corresponding halides or sulfonates.

The conversion of the terminal alcohol of 3-(2-methoxyphenoxy)propan-1-ol to a nitrile can be accomplished through a two-step process. First, the alcohol is converted to a good leaving group, such as a tosylate or a halide (bromide or iodide). This is then followed by nucleophilic substitution with a cyanide salt, such as sodium cyanide or potassium cyanide. This approach offers good control over the carbon skeleton but involves multiple synthetic steps.

Direct cyanation methods are also being explored to improve efficiency. Recent advancements in catalysis have provided milder and more functional group tolerant methods for cyanation. nih.govorganic-chemistry.org

One-Pot Multicomponent Reactions Towards this compound

One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single operation without isolating intermediates. nih.govresearchgate.netresearchgate.net While a specific MCR for the direct synthesis of this compound is not extensively documented in readily available literature, the principles of MCRs can be applied.

A hypothetical one-pot synthesis could involve the in-situ formation of an ether linkage followed by cyanation. For example, a reaction between 2-methoxyphenol, an allyl halide, and a cyanide source under catalytic conditions could potentially lead to the desired product in a single step. The development of such a process would represent a significant advancement in the synthesis of this compound.

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, enabling reactions to proceed under milder conditions with higher selectivity and efficiency.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, has revolutionized cross-coupling reactions. While direct C-O coupling to form the ether linkage is a common application, these catalysts are more frequently employed in the cyanation step of aryl halides or pseudohalides. nih.govresearchgate.net

In the context of synthesizing this compound, a transition metal catalyst could be used in a scenario where 2-methoxyphenol is first converted to an aryl halide or triflate. This intermediate could then undergo a palladium-catalyzed cyanation with a cyanide source like zinc cyanide or potassium ferrocyanide. organic-chemistry.org These methods are known for their broad functional group tolerance and milder reaction conditions compared to traditional cyanation methods like the Sandmeyer or Rosenmund-von Braun reactions. nih.gov

Table 2: Selected Palladium-Catalyzed Cyanation Systems

| Catalyst System | Cyanide Source | Substrate Scope | Key Features |

| Pd(OAc)₂ / Ligand | Zn(CN)₂ | Aryl bromides, chlorides | Mild conditions, good functional group tolerance |

| Palladacycle Precatalysts | K₄[Fe(CN)₆] | Aryl chlorides, bromides | Highly effective, can use non-toxic cyanide source |

| NiCl₂·6H₂O/dppf/Zn | Zn(CN)₂ | Hetero(aryl) chlorides | Inexpensive catalyst, mild conditions |

dppf = 1,1'-Bis(diphenylphosphino)ferrocene

Organocatalytic Methods

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, often providing complementary reactivity to metal catalysts. nih.gov

In the synthesis of this compound, an organocatalyst could be employed to promote the Michael addition of 2-methoxyphenol to acrylonitrile. Chiral organocatalysts could even be used to achieve an enantioselective reaction if a chiral center were present in the molecule. For the base-catalyzed Michael addition, organobases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or phosphazene bases can offer high catalytic activity under mild conditions.

The development of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, could further enhance the efficiency and selectivity of the etherification reaction. nih.gov

Biocatalytic Transformations

The application of biocatalysis in the synthesis of this compound represents a green and sustainable alternative to conventional chemical methods. While specific enzymatic routes for the direct synthesis of this compound are not extensively documented in the current literature, the principles of biocatalytic transformations offer a strong basis for developing such processes. The primary approaches would likely involve the use of nitrilases or the enzymatic transformation of precursor molecules.

Nitrilases (EC 3.5.5.1) are enzymes that catalyze the hydrolysis of nitrile compounds directly to the corresponding carboxylic acids and ammonia (B1221849). nih.govnih.gov However, the reverse reaction, the synthesis of nitriles, is also of significant interest. Another potential biocatalytic route is the enzymatic O-alkylation of 2-methoxyphenol (guaiacol) with a suitable three-carbon nitrile-containing substrate. Research on the microbial degradation of guaiacol (B22219) has identified enzymes capable of acting on this molecule. For instance, Rhodococcus opacus PD630 possesses an O-demethylase system that acts on guaiacol, demonstrating that enzymes can interact with the 2-methoxyphenol moiety. nih.gov This suggests the feasibility of engineering or discovering enzymes that could catalyze the reverse reaction or a similar transformation to append the propanenitrile side chain.

A hypothetical biocatalytic synthesis could involve a promiscuous enzyme, such as a galactose oxidase, which has been shown to catalyze the one-pot transformation of alcohols into nitriles under mild, cyanide-free conditions. While not directly demonstrated for this compound, this approach highlights the potential for discovering novel enzymatic activities for its synthesis.

The development of a biocatalytic process for this compound would likely focus on the screening of various microorganisms for the desired activity or the engineering of known enzymes to enhance their specificity and efficiency for the target reaction. Key parameters for optimization would include the choice of enzyme, reaction medium, pH, temperature, and substrate concentration.

Table 1: Potential Enzymes and Reactions for Biocatalytic Synthesis

| Enzyme Class | Reaction Type | Substrates | Potential Product |

| Nitrilase | Reverse Hydrolysis | 3-(2-Methoxyphenoxy)propanoic acid, Ammonia | This compound |

| O-Alkyltransferase | O-Alkylation | 2-Methoxyphenol, 3-halopropanenitrile | This compound |

| Novel Oxidoreductase | Cyanation | 3-(2-Methoxyphenoxy)propan-1-ol, Ammonia | This compound |

Flow Chemistry and Continuous Synthesis of this compound

Continuous flow chemistry offers significant advantages for the synthesis of this compound, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for higher yields and purity compared to traditional batch processes. europa.eu While a specific, dedicated flow synthesis for this compound is not widely reported, a process can be designed based on the established cyanoethylation reaction of phenols. rsc.org

A typical flow setup would involve pumping a solution of 2-methoxyphenol and a base catalyst through a heated reactor coil, where it would be mixed with a continuous stream of acrylonitrile. The use of a microreactor would ensure efficient mixing and heat exchange, which is crucial for controlling the exothermic nature of the reaction. chemistryviews.org The residence time in the reactor can be precisely controlled by adjusting the flow rates of the reagent streams, allowing for optimization of the conversion and selectivity.

Downstream processing in a continuous flow system can also be integrated, including in-line purification steps such as liquid-liquid extraction or passing the product stream through a column of adsorbent to remove unreacted starting materials and byproducts. This integrated approach can lead to a more streamlined and efficient manufacturing process. rsc.org

Table 2: Hypothetical Flow Chemistry Parameters for the Synthesis of this compound

| Parameter | Value/Range | Rationale |

| Reactor Type | Packed-bed or Coil Reactor | Provides high surface area for efficient mixing and heat transfer. |

| Catalyst | Immobilized base (e.g., polymer-supported amine) | Facilitates catalyst separation and reuse, ideal for continuous processes. |

| Temperature | 50 - 100 °C | To achieve a reasonable reaction rate without significant side reactions. |

| Pressure | 1 - 10 bar | To maintain the solvent in the liquid phase and control gas evolution. |

| Residence Time | 1 - 20 minutes | Optimized to maximize conversion while minimizing byproduct formation. |

| Solvent | Acetonitrile, Dioxane, or neat | Aprotic solvents are generally preferred for this type of reaction. |

The development of a continuous flow process would require careful optimization of these parameters to achieve the desired product quality and throughput. The potential for automation and process analytical technology (PAT) integration makes flow chemistry a highly attractive methodology for the industrial-scale production of this compound. nih.gov

Mechanistic Investigations of this compound Formation

The formation of this compound is primarily achieved through the cyanoethylation of 2-methoxyphenol with acrylonitrile. This reaction is a base-catalyzed Michael addition, a well-established transformation in organic chemistry.

The mechanism proceeds in several key steps:

Deprotonation of the Phenol (B47542): In the presence of a base (e.g., sodium hydroxide (B78521), potassium carbonate), the acidic proton of the hydroxyl group of 2-methoxyphenol is abstracted to form a phenoxide ion. This phenoxide is a potent nucleophile.

Nucleophilic Attack: The generated 2-methoxyphenoxide ion then acts as a nucleophile, attacking the β-carbon of the electron-deficient double bond in acrylonitrile. This carbon is rendered electrophilic by the electron-withdrawing effect of the adjacent nitrile group. This step results in the formation of a carbanion intermediate.

Protonation: The carbanion intermediate is then protonated by a proton source in the reaction mixture, which is typically the conjugate acid of the base catalyst or the solvent. This final step yields the desired product, this compound, and regenerates the base catalyst.

The kinetics of the cyanoethylation of phenols have been studied, and the reaction rate is influenced by several factors, including the nature of the base catalyst, the solvent, and the reaction temperature. For the reaction of acrylonitrile with sodium hydroxide in an aqueous solution, the reaction rate has been found to be first order with respect to the acrylonitrile concentration and one-half order with respect to the alkali concentration. researchgate.net The reaction kinetics for the ozonation of phenol and substituted phenols have also been investigated, providing insights into the reactivity of the phenolic ring, though this is a different reaction type. acs.org

Computational studies, while not specifically reported for this compound, could provide further insights into the reaction mechanism, including the transition state geometries and activation energies for each step. Such studies would be valuable for optimizing reaction conditions and for understanding the regioselectivity of the reaction, particularly in cases where the phenol has multiple potential sites for alkylation.

Reactivity of the Nitrile Group in this compound

The nitrile group's electronic structure, with its sp-hybridized carbon and electronegative nitrogen, makes it a versatile functional group for various chemical transformations. fiveable.me

Nucleophilic Additions to the Nitrile Functionality

The electrophilic carbon atom of the nitrile group in this compound is a prime target for nucleophiles. libretexts.org This reactivity is analogous to that of a carbonyl group. chemistrysteps.com

One significant class of nucleophilic additions involves organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds. These reactions proceed via the addition of the carbon nucleophile to the nitrile carbon, forming an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone. chemistrysteps.comlibretexts.org

| Reagent Type | Intermediate | Final Product |

| Grignard Reagent (RMgX) | Imine salt | Ketone |

| Organolithium (RLi) | Imine salt | Ketone |

This table illustrates the general outcome of nucleophilic addition of organometallic reagents to nitriles.

Reduction Reactions of the Nitrile to Amines

The nitrile group of this compound can be reduced to a primary amine, 3-(2-methoxyphenoxy)propan-1-amine. This transformation is a valuable method for synthesizing primary amines. libretexts.orgyoutube.com

Common reducing agents for this conversion include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. fiveable.melibretexts.org

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent readily reduces nitriles to primary amines. libretexts.orglibretexts.orglibretexts.org The reaction typically involves two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic carbon of the nitrile. libretexts.orglibretexts.org The initial addition forms an imine anion, which is then further reduced to a dianion. An aqueous workup then protonates the dianion to yield the primary amine. libretexts.orglibretexts.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.org The reaction is typically carried out at elevated temperature and pressure. libretexts.org

| Reducing Agent | Reaction Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether solution 2. Aqueous workup | Primary Amine |

| Catalytic Hydrogenation (H₂/Metal Catalyst) | Elevated temperature and pressure | Primary Amine |

This table summarizes common methods for the reduction of nitriles to primary amines.

A variety of other reagents have also been explored for the reduction of nitriles, including diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (B1222165) and ammonia borane (B79455) under thermal conditions. organic-chemistry.org

Hydrolysis Pathways to Carboxylic Acids and Amides

The nitrile group of this compound can be hydrolyzed to either a carboxylic acid or an amide, depending on the reaction conditions. chemistrysteps.comchemistrysteps.com This process involves the reaction of the nitrile with water, which is typically catalyzed by either an acid or a base, as the uncatalyzed reaction is extremely slow. chemguide.co.ukstackexchange.com

Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, results in the formation of a carboxylic acid, in this case, 3-(2-methoxyphenoxy)propanoic acid, and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.comchemistrysteps.com Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the attack by water. chemistrysteps.comlibretexts.org

Base-Catalyzed Hydrolysis: When a nitrile is heated with an aqueous alkali solution, such as sodium hydroxide, a salt of the carboxylic acid is formed along with ammonia gas. chemguide.co.uklibretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified. libretexts.org The strongly nucleophilic hydroxide ion can directly add to the nitrile carbon. libretexts.org

Partial hydrolysis to form the corresponding amide, 3-(2-methoxyphenoxy)propanamide, can be achieved under milder conditions. commonorganicchemistry.com For instance, using an alkaline solution of hydrogen peroxide can favor the formation of the amide. commonorganicchemistry.com

| Hydrolysis Condition | Intermediate | Final Product |

| Acidic (e.g., HCl, heat) | Amide | Carboxylic Acid |

| Basic (e.g., NaOH, heat) | Amide | Carboxylate Salt |

| Mild Basic (e.g., H₂O₂/OH⁻) | - | Amide |

This table outlines the products of nitrile hydrolysis under different conditions.

Cycloaddition Reactions Involving the Nitrile

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. A common example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. uchicago.edu In this type of reaction, a 1,3-dipole reacts with a dipolarophile (in this case, the nitrile) to form a five-membered heterocyclic ring. uchicago.edu

Reactions Involving the Ether Linkage and Aromatic Ring of this compound

The methoxyphenoxy moiety of the molecule also presents sites for chemical transformations, primarily involving the aromatic ring.

Electrophilic Aromatic Substitution on the Methoxyphenoxy Moiety

The benzene (B151609) ring of the methoxyphenoxy group is susceptible to electrophilic aromatic substitution (EAS). The existing substituents on the ring, the methoxy (B1213986) group (-OCH₃) and the -O-CH₂CH₂CN group, will direct the position of incoming electrophiles.

The methoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The ether linkage (-O-CH₂CH₂CN) is also an ortho-, para-directing group. The directing influence of these groups will determine the regioselectivity of EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com The interplay between the electronic effects of both substituents will dictate the preferred position(s) of substitution on the aromatic ring.

Cleavage Reactions of the Aryl Ether Bond

The aryl ether bond in this compound is a robust linkage that requires specific and often harsh conditions to cleave. The cleavage of aryl ethers can proceed through various mechanisms, primarily categorized as acidic or basic cleavage, and can also be achieved using organometallic reagents. wikipedia.orgmasterorganicchemistry.com

Strong acids like hydroiodic acid (HI) and hydrobromic acid (HBr) are commonly employed for the cleavage of aryl alkyl ethers. The reaction mechanism typically involves the protonation of the ether oxygen, making it a better leaving group. This is followed by a nucleophilic attack by the halide ion. In the case of this compound, the cleavage would result in the formation of guaiacol (2-methoxyphenol) and 3-halopropanenitrile. Due to the stability of the aromatic ring, the cleavage of the aryl-oxygen bond is generally disfavored over the alkyl-oxygen bond.

Lewis acids, such as boron tribromide (BBr₃), are also effective reagents for the cleavage of aryl ethers and often offer milder reaction conditions compared to strong protic acids.

While specific studies detailing the cleavage of this compound are not extensively documented, research on related structures provides insight into the expected reactivity. For instance, the synthesis of 3-(4-methoxyphenoxy)propanenitrile from 4-methoxyphenol and acrylonitrile is well-established, implying the stability of the ether linkage under the basic conditions used for its formation. chemicalbook.com The cleavage of this bond would require reversing these conditions with strong acids.

Table 1: General Conditions for Aryl Ether Cleavage

| Reagent Type | Specific Reagents | General Conditions | Expected Products from this compound |

| Strong Protic Acids | HI, HBr | Reflux | Guaiacol, 3-Iodopropanenitrile or 3-Bromopropanenitrile |

| Lewis Acids | BBr₃, BCl₃ | -78 °C to room temperature | Guaiacol, 3-Halopropanenitrile |

Oxidative Transformations of the Aromatic System

The aromatic ring of this compound, being substituted with an electron-donating methoxy group, is susceptible to oxidative transformations. The presence of the methoxy group activates the ring towards electrophilic attack and oxidation.

Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can potentially oxidize the aromatic system. However, the specific products would depend on the reaction conditions. Strong oxidation could lead to the cleavage of the aromatic ring itself. Milder oxidation might lead to the formation of quinone-like structures or further hydroxylation of the ring.

Stereoselective Transformations and Chiral Derivatization of this compound

Currently, there is a lack of specific research literature detailing the stereoselective transformations or chiral derivatization of this compound. However, the potential for such reactions exists based on the functional groups present in the molecule.

The nitrile group could, in principle, be a target for stereoselective reduction to a primary amine using chiral reducing agents. This would introduce a chiral center at the C3 position of the propane (B168953) chain.

Furthermore, if a chiral center were introduced elsewhere in the molecule, for example through a stereoselective reaction on the aromatic ring or the ether linkage, this compound could serve as a precursor to chiral derivatives. The synthesis of structurally related chiral compounds, such as 4-(2-methoxyphenoxy)phthalonitrile, has been reported, indicating the feasibility of incorporating this type of moiety into more complex chiral structures. nih.gov

Reaction Kinetics and Thermodynamic Profiles of this compound Transformations

For the aryl ether cleavage, the reaction kinetics are known to be dependent on the strength of the acid and the temperature. The protonation of the ether oxygen is typically a rapid equilibrium, and the subsequent nucleophilic attack is the rate-determining step.

For oxidative transformations, the kinetics would be highly dependent on the specific oxidizing agent used and the reaction conditions. The electron-donating nature of the methoxy group would likely increase the rate of electrophilic attack on the aromatic ring compared to an unsubstituted benzene ring.

Detailed kinetic studies would require experimental measurements of reaction rates under various conditions to determine rate constants, activation energies, and other thermodynamic parameters. Without such dedicated studies on this compound, any discussion on its reaction kinetics and thermodynamic profiles remains speculative and based on general principles of organic chemistry.

Advanced Spectroscopic and Structural Elucidation of 3 2 Methoxyphenoxy Propanenitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

While 1D NMR provides initial chemical shift and multiplicity data, 2D NMR experiments are essential to confirm the precise atomic connectivity. sigmaaldrich.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment establishes proton-proton (¹H-¹H) coupling relationships. sigmaaldrich.com For 3-(2-Methoxyphenoxy)propanenitrile, a distinct cross-peak would be observed between the protons of the two methylene (B1212753) groups (H-2 and H-3), confirming the -CH₂-CH₂-CN fragment. The aromatic protons would also show correlations depending on their ortho, meta, and para relationships.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. nih.gov It would be used to definitively assign each proton to its corresponding carbon atom. For instance, the triplet at ~4.25 ppm would show a correlation to the carbon signal at ~65.0 ppm (C-2), and the methoxy (B1213986) singlet at ~3.88 ppm would correlate to the carbon at ~56.0 ppm. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for connecting different parts of the molecule. nih.gov Key expected correlations include:

From the methoxy protons (OCH₃) to the aromatic carbon C-2'.

From the methylene protons H-2 to the aromatic carbon C-1' and to the nitrile carbon (C-1).

From the aromatic protons to neighboring and distant carbons within the ring, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. A key NOESY correlation would be expected between the methoxy group protons (OCH₃) and the adjacent aromatic proton on C-3', confirming the ortho positioning of the methoxy group.

Solid-State NMR Applications

Given that this compound is a solid at room temperature, solid-state NMR (ssNMR) offers a powerful method for its characterization in the crystalline state. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR provides detailed information about the local environment and packing of molecules in a solid lattice. biosynth.com

Applications of ssNMR to this compound would include:

Polymorph Identification: Many organic solids can exist in multiple crystalline forms (polymorphs), which can have different physical properties. ssNMR is highly sensitive to the subtle differences in molecular conformation and intermolecular interactions that define different polymorphs. biosynth.com

Structural Analysis: Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) can provide high-resolution spectra of the solid material. sigmaaldrich.com By analyzing the chemical shifts, it is possible to deduce information about hydrogen bonding (e.g., involving the nitrile nitrogen) and π-π stacking interactions between the aromatic rings in the crystal structure.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, enabling confirmation of the molecular weight and elucidation of the structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is used to determine the elemental composition of a molecule with extremely high accuracy. thermofisher.com For this compound, the molecular formula is C₁₀H₁₁NO₂. HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass.

Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Calculated Monoisotopic Mass | 177.07898 u |

| Expected M+H⁺ Ion | 178.08626 u |

An experimental HRMS measurement matching this calculated value to within a few parts per million (ppm) would unequivocally confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to produce a characteristic pattern. nist.gov The fragmentation of this compound would likely proceed through several key pathways based on the functional groups present.

A primary fragmentation would involve the cleavage of the ether linkage, which is a common fragmentation pathway for ethers. nist.gov Another significant fragmentation would involve the loss of parts of the propanenitrile side chain.

Interactive Table: Predicted MS/MS Fragmentation of this compound

| m/z (Mass/Charge) | Proposed Fragment Structure | Description |

| 177 | [C₁₀H₁₁NO₂]⁺ | Molecular Ion (M⁺) |

| 123 | [C₇H₇O₂]⁺ | Loss of propanenitrile radical (•CH₂CH₂CN) |

| 108 | [C₆H₄O₂]⁺ | Loss of methyl radical from m/z 123 fragment |

| 95 | [C₆H₇O]⁺ | Guaiacol (B22219) fragment ion |

| 77 | [C₆H₅]⁺ | Phenyl cation from loss of methoxy group |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. docbrown.info Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, making these methods ideal for functional group identification.

For this compound, the key functional groups are the nitrile, the aromatic ether, and the aliphatic chain.

Nitrile Group (C≡N): The carbon-nitrogen triple bond stretch is a very characteristic and sharp peak. It typically appears in the IR spectrum as a medium-intensity absorption and in the Raman spectrum as a strong, sharp band in the range of 2260-2240 cm⁻¹.

Ether Linkage (Ar-O-CH₂): The asymmetric C-O-C stretch is expected to produce a strong band in the IR spectrum around 1275-1200 cm⁻¹. The symmetric stretch is weaker and appears at a lower frequency, around 1075-1020 cm⁻¹.

Aromatic Ring: The C=C stretching vibrations within the benzene (B151609) ring typically produce several bands in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene and methoxy groups appear just below 3000 cm⁻¹. nih.gov Out-of-plane C-H bending provides information on the ring substitution pattern and appears in the 900-675 cm⁻¹ region.

Interactive Table: Characteristic IR and Raman Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected IR Intensity | Expected Raman Intensity |

| 3100 - 3010 | Aromatic C-H | Stretch | Medium | Medium |

| 2980 - 2850 | Aliphatic C-H | Stretch | Medium-Strong | Medium-Strong |

| 2260 - 2240 | Nitrile (C≡N) | Stretch | Medium, Sharp | Strong, Sharp |

| 1600, 1500, 1450 | Aromatic C=C | Ring Stretch | Medium-Strong | Medium-Strong |

| 1275 - 1200 | Aryl-O-C | Asymmetric Stretch | Strong | Medium |

| 1075 - 1020 | C-O-C | Symmetric Stretch | Medium | Weak |

| 850 - 750 | Aromatic C-H | Out-of-plane Bend | Strong | Weak |

X-ray Crystallography of Crystalline Forms and Co-crystals of this compound

The process of X-ray crystallography for a crystalline form of this compound would involve several key steps. First, a high-quality single crystal of the compound would need to be grown. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of monochromatic X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is then collected on a detector.

The analysis of this diffraction pattern allows for the determination of the unit cell dimensions and the symmetry of the crystal lattice. Subsequent processing of the diffraction data leads to the generation of an electron density map, from which the positions of the individual atoms can be determined. This detailed structural information is invaluable for understanding the conformation of the methoxyphenoxy and propanenitrile moieties and how the molecules pack in the solid state.

Furthermore, the study of co-crystals of this compound with other molecules could provide insights into its intermolecular interactions and potentially modify its physicochemical properties. The formation of co-crystals can be driven by various non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. X-ray crystallography is the primary tool for confirming the formation of a co-crystal and for characterizing the precise nature of the interactions between the constituent molecules.

Table 1: Hypothetical Crystallographic Data for a Crystalline Form of this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1002.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.178 |

| R-factor | < 0.05 |

Note: The data in this table is hypothetical and serves as an illustration of the type of information obtained from an X-ray crystallographic study. No published experimental data for this compound was found.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analogues

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful spectroscopic techniques used to investigate the stereochemistry of chiral molecules. researchgate.net These methods rely on the differential interaction of left- and right-circularly polarized light with a chiral substance. wikipedia.org While this compound itself is not chiral, the introduction of a chiral center, for example, by substitution on the propane (B168953) chain, would yield chiral analogues that could be studied by CD and ORD.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A CD spectrum is typically presented as a plot of this difference in absorbance (ΔA) or molar ellipticity ([θ]) versus wavelength. The resulting spectrum shows positive or negative peaks (known as Cotton effects) in the regions of electronic transitions of the chromophores within the molecule. The sign and magnitude of these Cotton effects are highly sensitive to the absolute configuration and conformation of the chiral molecule. For a chiral analogue of this compound, the aromatic ring and the nitrile group would act as chromophores, and their spatial relationship to the chiral center would govern the appearance of the CD spectrum.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD curve is a plot of the specific rotation [α] versus wavelength. Similar to CD, ORD spectra exhibit Cotton effects in the vicinity of the absorption bands of the chromophores. The shape of the ORD curve can be used to determine the absolute configuration of a chiral molecule, often by comparison with the ORD curves of structurally related compounds of known configuration.

Although no specific CD or ORD studies on chiral analogues of this compound have been reported in the searched literature, these techniques would be invaluable for their stereochemical characterization. For instance, if a pair of enantiomers of a chiral derivative were synthesized, they would be expected to exhibit mirror-image CD spectra and ORD curves of equal magnitude but opposite sign.

Table 2: Illustrative Chiroptical Data for a Hypothetical Chiral Analogue of this compound

| Technique | Wavelength (nm) | Signal (arbitrary units) |

| CD | 275 | + [θ] |

| CD | 220 | - [θ] |

| ORD | 300 | + [α] |

| ORD | 250 | - [α] |

Note: The data in this table is illustrative and represents the type of information that would be obtained from CD and ORD studies on a hypothetical chiral analogue of this compound. No published experimental data was found.

Computational and Theoretical Investigations of 3 2 Methoxyphenoxy Propanenitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electron distribution and the energetically favorable arrangement of atoms in space.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying molecules of the size and complexity of 3-(2-Methoxyphenoxy)propanenitrile. DFT calculations would typically be employed to optimize the molecule's geometry, providing precise bond lengths, bond angles, and dihedral angles.

For the aromatic portion of the molecule, DFT studies on similar compounds, such as anisole (B1667542) (methoxybenzene), have been performed. researchgate.net These studies show that the methoxy (B1213986) group is a planar substituent that influences the electronic properties of the benzene (B151609) ring through resonance and inductive effects. researchgate.net In the case of this compound, a DFT calculation, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be expected to show a slight lengthening of the C-O bond of the methoxy group and a corresponding shortening of the adjacent C-C bonds within the aromatic ring due to electron donation from the oxygen atom. researchgate.netmdpi.com

The nitrile group is a strong electron-withdrawing group, and its influence on the molecule's electronic structure would also be captured by DFT. nih.govresearchgate.net The polarity of the C≡N bond would result in a significant dipole moment for the molecule. libretexts.org DFT calculations could precisely quantify this dipole moment and map the electrostatic potential surface, highlighting the electron-rich (negative potential) regions around the nitrogen and oxygen atoms and electron-poor (positive potential) regions elsewhere.

A hypothetical table of optimized geometric parameters for this compound, as would be obtained from a DFT study, is presented below.

| Parameter | Predicted Value |

| C-O (methoxy) bond length | 1.36 Å |

| C-O (ether) bond length | 1.38 Å |

| C≡N bond length | 1.15 Å |

| C-O-C (ether) bond angle | 118° |

| C-C-N bond angle | 178° |

This is a hypothetical data table based on typical values from DFT calculations on similar molecules.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide even higher accuracy for electronic structure and energies. nih.govnih.gov

Conformational Analysis and Potential Energy Surfaces

The flexibility of the propanenitrile chain and the rotation around the C-O ether bond mean that this compound can exist in multiple conformations. A conformational analysis would aim to identify the most stable conformers and the energy barriers between them.

This analysis is typically performed by systematically rotating the key dihedral angles (for example, the C-O-C-C and O-C-C-C angles) and calculating the energy at each step. This generates a potential energy surface (PES). The minima on the PES correspond to stable conformers, while the saddle points represent transition states between them.

For the ether linkage, studies on similar macrocyclic ethers have used a combination of NMR spectroscopy and molecular mechanics to understand conformational preferences. researchgate.net In the case of this compound, the rotation around the aromatic C-O bond would likely have a relatively low energy barrier, similar to what is observed in anisole. researchgate.net The conformation of the propanenitrile side chain would be influenced by a balance of steric hindrance and electronic interactions. It is plausible that conformers that minimize steric clash between the nitrile group and the aromatic ring would be favored.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules over time, including their interactions with other molecules, such as solvents or other solute molecules. nih.govnih.gov In an MD simulation, the forces on each atom are calculated using a force field (a simplified, classical mechanics-based model), and Newton's laws of motion are used to predict the subsequent positions and velocities of the atoms.

An MD simulation of this compound in a solvent like water or a non-polar solvent like hexane (B92381) would reveal important information about its solvation and aggregation behavior. The polar nature of the methoxy and nitrile groups would likely lead to specific interactions with polar solvents, such as the formation of hydrogen bonds between the solvent and the nitrogen and oxygen atoms. mdpi.com In a non-polar solvent, the aromatic rings of multiple molecules might stack together due to pi-pi interactions, a phenomenon observed in simulations of other aromatic molecules. nih.govaps.org

MD simulations can also be used to study the dynamics of conformational changes, providing a more complete picture than the static view offered by a potential energy surface calculation. towardsdatascience.com

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling can be a powerful tool for predicting how a molecule will react. nih.govresearchgate.net For this compound, several potential reaction sites exist. The aromatic ring could undergo electrophilic substitution, and the nitrile group could be susceptible to nucleophilic attack. libretexts.orgjeeadv.ac.in

DFT calculations can be used to model the transition states of potential reactions, allowing for the determination of activation energies. nih.govnih.gov A lower activation energy implies a faster reaction. For example, to predict the most likely site of electrophilic attack on the aromatic ring, one could calculate the Fukui functions or the distribution of the highest occupied molecular orbital (HOMO), which indicate the regions of the molecule most susceptible to attack by an electrophile. Due to the ortho-, para-directing nature of the methoxy group, positions 4 and 6 on the benzene ring would be expected to be the most reactive towards electrophiles.

The reactivity of the nitrile group has also been the subject of computational studies. nih.govresearchgate.netresearchgate.net The carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles. The reaction of nitriles with nucleophiles like Grignard reagents or hydrides can be modeled to understand the reaction mechanism and predict the products. libretexts.org

Spectroscopic Property Simulations and Validation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation. nmrdb.orgwisc.eduyoutube.com

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. libretexts.orgresearchgate.net DFT methods, often using the Gauge-Including Atomic Orbital (GIAO) approach, can provide accurate predictions of 1H and 13C NMR chemical shifts. mdpi.com For this compound, such calculations would predict distinct signals for the aromatic protons, the methoxy protons, and the protons of the propanenitrile chain. The predicted chemical shifts could aid in the assignment of experimental spectra. wisc.edu

A hypothetical table of predicted 1H NMR chemical shifts is presented below.

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic (ortho to OCH3) | 6.9 |

| Aromatic (meta to OCH3) | 7.1 |

| Aromatic (para to OCH3) | 6.8 |

| Methoxy (-OCH3) | 3.8 |

| Methylene (B1212753) (-O-CH2-) | 4.1 |

| Methylene (-CH2-CN) | 2.8 |

This is a hypothetical data table based on typical values from NMR prediction software and studies on similar compounds.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations. researchgate.net For this compound, characteristic vibrational frequencies would be expected for the C≡N stretch (around 2250 cm-1), C-O stretches of the ether and methoxy groups (around 1250 and 1030 cm-1, respectively), and various C-H and aromatic C=C stretching and bending modes. mdpi.com Comparing the calculated spectrum with an experimental one can help confirm the structure of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. icm.edu.placs.org The calculations would likely show π-π* transitions associated with the substituted benzene ring.

By combining these computational approaches, a comprehensive theoretical understanding of the structure, properties, and reactivity of this compound can be developed, guiding experimental work and providing insights that are difficult to obtain through experimentation alone.

Derivatization Strategies and Analogue Synthesis Based on 3 2 Methoxyphenoxy Propanenitrile

Synthesis of Novel Heterocyclic Systems from 3-(2-Methoxyphenoxy)propanenitrile

The reactivity of the nitrile group, particularly the acidity of the adjacent α-methylene protons, makes this compound an excellent precursor for the synthesis of various heterocyclic rings. These reactions are fundamental in medicinal chemistry and materials science for generating libraries of compounds with diverse biological and physical properties.

Pyrimidines: Polysubstituted pyrimidines can be synthesized from β-alkoxy nitriles through condensation reactions. organic-chemistry.orgnih.gov A plausible route involves the reaction of this compound with N-nucleophiles such as amidines or guanidine. In this process, the nitrile and the adjacent active methylene (B1212753) group can provide a three-atom fragment that cyclizes with the C-N-C fragment of the amidine, leading to the formation of a pyrimidine (B1678525) ring. The reaction is typically promoted by a base and can lead to highly functionalized pyrimidine derivatives. growingscience.commdpi.com

Thiophenes: The Gewald reaction is a powerful multicomponent method for synthesizing polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction classically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org Given that this compound possesses an active methylene group adjacent to the nitrile, it can function as the nitrile component in a Gewald-type reaction. Condensation with a ketone and elemental sulfur under basic conditions (e.g., using morpholine (B109124) as a catalyst) would likely yield a 2-amino-3-cyano-4,5-disubstituted thiophene, where one of the substituents is derived from the 2-methoxyphenoxyethyl group. nih.govmdpi.com

Pyridines: Substituted pyridines can be accessed through various cyclocondensation strategies. organic-chemistry.orgyoutube.com One potential approach involves the reaction of this compound with 1,5-dicarbonyl compounds or their equivalents in the presence of an ammonia (B1221849) source. This follows the principles of Hantzsch pyridine (B92270) synthesis, where the active methylene component contributes to the formation of the dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the aromatic pyridine. youtube.com A non-classical [4+2] cycloaddition strategy has also been reported for synthesizing pyridine derivatives from nitriles with sp3-carbon pronucleophiles. researchgate.net

Table 1: Potential Heterocyclic Systems from this compound

| Heterocycle | Proposed Synthetic Route | Key Reagents | Potential Product Class |

| Pyrimidine | Cyclocondensation | Amidines, Guanidine | 2,4-Disubstituted Pyrimidines |

| Thiophene | Gewald Reaction | Ketone/Aldehyde, Sulfur | 2-Amino-3-cyano-thiophenes |

| Pyridine | Hantzsch-type Synthesis | 1,5-Dicarbonyl compound, Ammonia | Substituted Pyridines |

| Enaminonitrile | Thorpe-Ziegler Cyclization | Base (for intramolecular cyclization of a derived dinitrile) | Cyclic β-Enaminonitriles |

Creation of Multifunctional Scaffolds

The strategic modification of this compound can produce complex molecular scaffolds with multiple functional points for further diversification. This is particularly valuable in drug discovery for creating libraries of compounds with three-dimensional diversity. nih.govnih.gov

Multicomponent reactions (MCRs) offer an efficient pathway to rapidly build molecular complexity from simple starting materials. nih.govorganic-chemistry.org While this compound itself may not be a direct component in classic MCRs like the Ugi or Passerini reactions, its derivatives are. For instance, reduction of the nitrile group to a primary amine or its hydrolysis to a carboxylic acid furnishes key functional groups that are staples in MCR chemistry. The resulting amine, for example, can be used in the Petasis borono-Mannich reaction, combining it with an aldehyde and a boronic acid to generate complex amino alcohol derivatives. mdpi.com

Functional group interconversion is a cornerstone of scaffold development. The nitrile group can be readily transformed into other valuable functionalities:

Reduction to Primary Amine: Using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation converts the nitrile to a 3-(2-methoxyphenoxy)propan-1-amine. This amine can then undergo a vast array of subsequent reactions, including amide formation, sulfonylation, or reductive amination, to build diverse molecular trees.

Hydrolysis to Carboxylic Acid: Acid- or base-catalyzed hydrolysis converts the nitrile into 3-(2-methoxyphenoxy)propanoic acid. researchgate.netchemistrysteps.com This carboxylic acid is a versatile handle for esterification, amide coupling, or as a component in MCRs. libretexts.orgntu.edu.sg

These primary derivatives serve as new platforms for building multifunctional scaffolds, where the methoxy (B1213986) and phenoxy groups can be further modified, for example, via demethylation or electrophilic aromatic substitution, adding more layers of potential complexity.

Development of Polymeric Materials Incorporating this compound Motifs

The incorporation of specific chemical motifs into polymers is a key strategy for designing materials with tailored properties. The structure of this compound suggests its potential use as a functional monomer or comonomer.

Although the direct homopolymerization of this compound via its nitrile group is not typical, a derivative containing a polymerizable group, such as a vinyl or acrylate (B77674) moiety, could be readily synthesized. For instance, derivatization of the parent phenol (B47542) (2-methoxyphenol) with a vinyl-containing chain followed by cyanoethylation, or vice-versa, would yield a polymerizable monomer.

More directly, the molecule could be modified to function as a comonomer in free-radical polymerizations. Acrylonitrile (B1666552), a structurally related monomer, is widely polymerized via radical mechanisms, often in aqueous slurry processes. kpi.uaresearchgate.net A vinyl-functionalized derivative of this compound could be copolymerized with monomers like acrylonitrile or styrene. The bulky 2-methoxyphenoxy group would likely influence the polymer's properties, potentially increasing its glass transition temperature (Tg), altering its solubility, and enhancing its thermal stability. Photopolymerization is another viable technique for grafting acrylonitrile onto polymeric backbones, suggesting that appropriately functionalized derivatives of this compound could be used to create graft copolymers with unique properties. mdpi.com

The inclusion of the this compound motif would embed ether and nitrile functionalities along the polymer chain. These groups can serve as sites for post-polymerization modification or act as coordinating sites for metal ions, opening applications in areas such as specialty coatings, membranes, or functional composites.

Table 2: Potential Polymeric Materials and Applications

| Polymer Type | Potential Monomer | Polymerization Method | Key Features & Potential Applications |

| Homopolymer | Vinyl-functionalized derivative | Radical Polymerization | High refractive index, thermal stability. Optical plastics, specialty films. |

| Copolymer | Vinyl-functionalized derivative | Radical Copolymerization (with Styrene, Acrylonitrile) | Modified mechanical and thermal properties. Engineering plastics, fibers. |

| Graft Copolymer | Acrylate-functionalized derivative | Photopolymerization | Functional surfaces, compatibilizers. |

Bioisosteric Replacements of the Nitrile Group in Derived Compounds

In medicinal chemistry, bioisosteric replacement is a crucial strategy for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties. The nitrile group is a versatile pharmacophore but can be metabolically labile or have suboptimal physicochemical properties in certain contexts. nih.gov Therefore, its replacement with a suitable bioisostere is a common tactic in drug design.

Tetrazole Ring: The 5-substituted 1H-tetrazole ring is arguably the most successful bioisostere for a carboxylic acid and, by extension, its nitrile precursor. youtube.com The tetrazole moiety has a pKa similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic or hydrogen-bond interactions. nih.gov However, it is often more metabolically stable and can exhibit improved oral bioavailability. The synthesis of a tetrazole from the nitrile group of a this compound derivative is typically achieved through a [2+3] cycloaddition reaction with an azide (B81097) source, such as sodium azide, often catalyzed by a Lewis acid like zinc or cobalt salts. organic-chemistry.orgorganic-chemistry.orgnih.govacs.org

Carboxylic Acid: The direct hydrolysis of the nitrile group to a carboxylic acid represents another important chemical transformation. thieme-connect.de While not always considered a classic bioisosteric replacement in the same vein as a tetrazole, the resulting carboxylic acid serves a similar purpose in its ability to act as a hydrogen bond acceptor and engage in polar interactions. The choice between a nitrile, a carboxylic acid, or a tetrazole allows chemists to fine-tune the acidity, lipophilicity, and metabolic profile of a potential drug candidate. nih.govknime.com

Table 3: Comparison of Nitrile Group and Its Bioisosteres

| Functional Group | Typical Synthesis from Nitrile | Key Physicochemical Properties | Rationale for Use in Medicinal Chemistry |

| Nitrile (-C≡N) | - | Polar, hydrogen bond acceptor, metabolically stable in many cases. nih.gov | Halogen or ketone bioisostere, polar group for binding interactions. |

| Carboxylic Acid (-COOH) | Acid/base hydrolysis libretexts.orgntu.edu.sg | Acidic, strong hydrogen bond donor/acceptor, often charged at physiological pH. | Mimics natural substrates, forms strong ionic/H-bond interactions. |

| 5-Substituted 1H-Tetrazole | [2+3] Cycloaddition with azide organic-chemistry.orgresearchgate.net | Acidic (similar pKa to COOH), metabolically stable, larger volume than COOH. nih.gov | Improves metabolic stability and cell permeability while retaining acidic character. |

Applications of 3 2 Methoxyphenoxy Propanenitrile in Advanced Organic Synthesis

3-(2-Methoxyphenoxy)propanenitrile as a Key Intermediate in Complex Molecule Synthesis

The most prominent and well-documented application of this compound is its function as a crucial intermediate in the synthesis of pharmaceutically active compounds. Its structural features allow for various chemical transformations, making it a valuable building block for medicinal chemists.

A prime example of its application is in the synthesis of Suvorexant, a dual orexin (B13118510) receptor antagonist used for the treatment of insomnia. google.comnih.gov Patent literature extensively describes synthetic routes to Suvorexant that utilize this compound or its derivatives. google.comwipo.int In these multi-step syntheses, the nitrile group of the compound can undergo reduction to an amine, which is a key step in forming the diazepane ring system central to the structure of Suvorexant. The methoxyphenoxy portion of the molecule is incorporated into the final drug structure, highlighting the efficiency of using this pre-functionalized intermediate.

Table 1: Synthesis of Suvorexant Intermediate

| Reactant 1 | Reactant 2 | Product | Significance of this compound |

| 2-Methoxyphenol | Acrylonitrile (B1666552) | This compound | Precursor to the core structure |

| This compound | Various reagents | Key amine intermediate for Suvorexant | The nitrile group is a handle for further functionalization |

Role of this compound as a Building Block in Materials Science

While the application of this compound is well-established in pharmaceutical synthesis, its role in materials science is less documented in publicly available research. In theory, the molecule possesses functionalities that could be exploited in the development of novel polymers and advanced materials. The nitrile group, for instance, can be polymerized or modified to introduce specific properties to a polymer backbone. The aromatic ether component could contribute to thermal stability and specific solubility characteristics of a resulting material.

However, a thorough review of scientific literature does not reveal specific examples or detailed research findings where this compound has been explicitly used as a monomer or a key building block in the synthesis of polymers or other advanced materials. While related structures, such as other aromatic nitriles, have found applications in this field, the specific contributions of the 2-methoxy substitution pattern of this compound to material properties have not been extensively explored or reported.

Utilization in Ligand Design for Catalysis

The design of ligands is a cornerstone of modern catalysis, enabling the development of highly selective and efficient metal catalysts. The structure of this compound contains potential donor atoms—the nitrogen of the nitrile group and the oxygen atoms of the ether and methoxy (B1213986) groups—that could coordinate to a metal center. The nitrile group, in particular, is a known coordinating group in transition metal chemistry.

Theoretically, this compound could be utilized as a ligand or as a precursor for more complex ligand structures. The specific arrangement of its functional groups might impart unique electronic and steric properties to a metal complex, potentially influencing its catalytic activity and selectivity in various organic transformations.

Despite this theoretical potential, there is a notable absence of published research detailing the use of this compound as a ligand in catalysis. The scientific community has explored a vast array of nitrile-containing compounds as ligands, but the specific application of this particular molecule in catalytic systems has not been a significant focus of reported studies. Therefore, its role in this area remains largely speculative and underexplored.

Green Chemistry Approaches in the Synthesis and Transformation of 3 2 Methoxyphenoxy Propanenitrile

Solvent-Free Reaction Conditions

One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic solvents, which contribute to environmental pollution and pose safety risks. The cyanoethylation of phenols and alcohols can often be conducted under solvent-free conditions, which offers significant environmental and economic advantages.

Table 1: Comparison of Conventional vs. Solvent-Free Synthesis Approach

| Feature | Conventional Synthesis (with Solvent) | Solvent-Free Synthesis |

| Solvent Use | Typically uses organic solvents (e.g., toluene, dioxane) | Eliminates the need for a separate solvent |

| Process Steps | Reaction, solvent stripping, product isolation | Reaction, direct product isolation |

| Waste Generation | Generates solvent waste, requiring disposal or recycling | Significantly reduces liquid waste streams |

| Energy Consumption | Higher, due to heating and solvent recovery | Lower, as energy is not expended on solvent handling |

| Safety | Increased risks associated with flammable/toxic solvents | Improved process safety |

Implementing solvent-free conditions for the industrial production of 3-(2-Methoxyphenoxy)propanenitrile would represent a significant step towards a more sustainable and efficient manufacturing process.

Use of Sustainable Catalytic Systems

The choice of catalyst is critical in green synthesis. Traditional cyanoethylation reactions often employ homogeneous basic catalysts such as sodium hydroxide (B78521) or potassium hydroxide. researchgate.net While effective, these catalysts can be difficult to separate from the reaction mixture, leading to corrosive waste streams and complex purification procedures.

Sustainable catalytic systems focus on the use of heterogeneous catalysts, which are in a different phase from the reactants and can be easily recovered and reused. This approach simplifies product work-up and minimizes waste. For the cyanoethylation of guaiacol (B22219), several types of solid basic catalysts are promising:

Modified Hydrotalcites: Mg-Al hydrotalcites, which are layered double hydroxides, have been shown to be highly active, reusable, and air-stable catalysts for the cyanoethylation of alcohols. researchgate.net These materials can be readily filtered from the reaction mixture and reactivated for subsequent batches.

Basic Ion-Exchange Resins: Polymer-supported catalysts, such as quaternary ammonium (B1175870) hydroxide resins, offer a solid-phase catalytic system that avoids the issues of homogeneous catalysts. google.com They provide a high density of active sites and can be employed in fixed-bed reactors for continuous processing.

Supported Alkali Metals: Catalysts like potassium fluoride (KF) or potassium hydroxide (KOH) supported on alumina have also been used for cyanoethylation, providing a heterogeneous alternative to soluble bases. researchgate.net

The reusability of these catalysts not only reduces waste but also lowers manufacturing costs over time. Research on guaiacol transformation has explored a variety of advanced catalysts, including noble metals like Ruthenium (Ru) and non-precious metal catalysts based on Cobalt (Co), Molybdenum (Mo), and Tungsten (W), primarily for hydrodeoxygenation. mdpi.commdpi.comresearchgate.net The extensive catalytic research on guaiacol suggests a strong potential for developing bespoke, highly efficient, and reusable catalysts specifically for its cyanoethylation.

Table 2: Research Findings on Sustainable Catalysts for Cyanoethylation and Related Reactions

| Catalyst Type | Precursor Reactant | Key Advantages |

| Modified Mg-Al Hydrotalcite | Alcohols | High activity, reusability, air stability researchgate.net |

| Ion-Exchange Resins | Alcohols, Aldehydes | Easy separation, suitable for continuous flow researchgate.netgoogle.com |

| Ru on MFI Nanosheets | Guaiacol | High activity in hydrogenation, potential for modification mdpi.com |

| Ni-based on Carbon Supports | Guaiacol | Effective for hydrodeoxygenation, uses non-precious metals surrey.ac.uk |

Atom Economy and E-Factor Analysis

Green chemistry metrics are essential for quantifying the environmental performance of a chemical process. Atom economy and the Environmental Factor (E-Factor) are two of the most widely used indicators.

Atom Economy measures the efficiency of a reaction in converting reactant atoms into the desired product. It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The synthesis of this compound from guaiacol and acrylonitrile (B1666552) is an addition reaction.

C₇H₈O₂ (Guaiacol) + C₃H₃N (Acrylonitrile) → C₁₀H₁₁NO₂ (this compound)

In this reaction, all atoms from both reactants are incorporated into the final product. Therefore, the theoretical atom economy is 100%, representing an ideal reaction in terms of resource efficiency. libretexts.orgscranton.edu

E-Factor (Environmental Factor) provides a more comprehensive measure of waste generation by considering all inputs and outputs of a process. It is calculated as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg) nih.gov

The ideal E-Factor is 0. libretexts.orglibretexts.org Unlike atom economy, the E-Factor accounts for reaction yield, solvent losses, catalyst and reagent waste, and purification byproducts. For fine chemicals, E-factors can range from 5 to over 50. libretexts.org

A hypothetical E-Factor calculation for the synthesis of 1 kg of this compound is presented below to illustrate the concept.

Table 3: Hypothetical E-Factor Calculation for the Synthesis of this compound

| Parameter | Mass (kg) | Description |

| Product | ||

| This compound | 1.00 | Desired final product. |

| Inputs | ||

| Guaiacol | 0.75 | Stoichiometric amount (assuming 90% yield). |

| Acrylonitrile | 0.33 | Stoichiometric amount (assuming 90% yield). |

| Catalyst (Heterogeneous) | 0.05 | Solid catalyst used in the process. |

| Solvent (for purification) | 3.00 | e.g., Ethyl acetate for extraction/crystallization. |

| Outputs (Waste) | ||

| Unreacted Guaiacol | 0.075 | Based on 90% conversion. |

| Unreacted Acrylonitrile | 0.033 | Based on 90% conversion. |

| Catalyst Loss | 0.005 | Assuming 90% catalyst recovery. |

| Solvent Loss | 2.70 | Assuming 10% loss during recovery and processing. |

| Total Waste | 2.813 | Sum of all waste streams. |

| Calculated E-Factor | 2.81 | Total Waste / Product (2.813 / 1.00). |

This analysis highlights that even with 100% atom economy, the actual process can generate significant waste, primarily from solvents and incomplete conversions. Focusing on solvent-free conditions, high-yield reactions, and efficient catalyst recycling is crucial for minimizing the E-Factor.

Renewable Feedstocks for Precursors of this compound

A cornerstone of green chemistry is the use of renewable feedstocks to reduce dependence on finite fossil fuels. Both precursors for this compound—guaiacol and acrylonitrile—can be sourced from biomass.

Guaiacol from Lignin: Guaiacol is a phenolic compound that can be derived from lignin, the complex aromatic polymer that constitutes a major component of woody biomass. nih.govacs.org Lignin is a vast and underutilized renewable resource, often generated as a byproduct of the pulp and paper industry. Various catalytic processes are being developed to break down lignin into its constituent aromatic monomers, including guaiacol. nih.govgoogle.com For example, catalytic systems using Lewis acids like lanthanum triflate (La(OTf)₃) have been shown to selectively transform lignin into guaiacol as the primary liquid product. nih.gov This route provides a direct pathway from a renewable waste stream to a valuable chemical precursor.

Acrylonitrile from Biomass: Traditionally, acrylonitrile is produced from petroleum-derived propylene. However, several green routes from renewable resources are under active development:

From Glycerol: Glycerol, a co-product of biodiesel production, can be dehydrated to acrolein, which is then subjected to ammoxidation to produce acrylonitrile. chemistryforsustainability.orggoogle.comigtpan.com This pathway valorizes a byproduct of the renewable fuels industry.

From Sugars: Sugars derived from non-food biomass can be fermented to produce intermediates like 3-hydroxypropionic acid (3-HP). nrel.govscitechdaily.com NREL has developed a high-yield process to convert 3-HP into acrylonitrile via catalytic dehydration and nitrilation, which avoids the toxic hydrogen cyanide byproduct of the conventional process. nrel.govwisc.edu

From Biomass-Derived Propylene: Propylene itself can be produced from renewable sources such as the fermentation of biomass to bioethanol, which is then converted to propylene. Companies have begun to produce acrylonitrile using this biomass-derived propylene, which is certified as a sustainable product. asahi-kasei.com

By sourcing both guaiacol and acrylonitrile from renewable biomass, the entire value chain for this compound can be shifted towards a more sustainable, bio-based platform, reducing its carbon footprint and long-term environmental impact.

Future Research Directions and Emerging Paradigms for 3 2 Methoxyphenoxy Propanenitrile

Exploration of Novel Reactivity Patterns

The chemical structure of 3-(2-methoxyphenoxy)propanenitrile offers a playground for discovering new reactivity. The interplay between the electron-donating methoxy (B1213986) group, the flexible ether bond, and the reactive nitrile functionality could lead to novel chemical transformations.

Future research is expected to focus on several key areas. The nitrile group, for instance, is a prime target for transformations beyond simple hydrolysis or reduction. Researchers will likely explore its participation in [3+2] cycloaddition reactions with various 1,3-dipoles, such as azides or nitrile oxides, to construct complex five-membered heterocyclic rings. wikipedia.orgyoutube.com The resulting isoxazoles or tetrazoles are valuable scaffolds in medicinal chemistry.